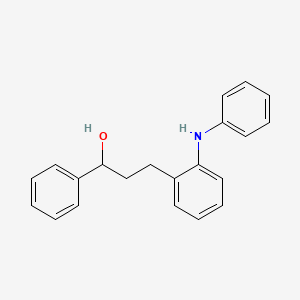

1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-anilinophenyl)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-21(18-10-3-1-4-11-18)16-15-17-9-7-8-14-20(17)22-19-12-5-2-6-13-19/h1-14,21-23H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESPLBBEUAIDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC=CC=C2NC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of benzyl chloride with aniline in the presence of a base, followed by reduction and subsequent reaction with phenylmagnesium bromide . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into various alcohols or amines using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetone, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in functional groups, substituents, or backbone modifications. Key comparisons include:

*Calculated based on molecular formula.

- Functional Group Impact: The ketone group in BO1 increases electrophilicity compared to the alcohol in the target compound, likely affecting reactivity and solubility. BO1’s pKa of 8.1 suggests protonation at physiological pH, enhancing bioavailability .

Antimicrobial and Antioxidant Effects:

- BO1 (Ketone Analog) : Exhibits broad-spectrum antimicrobial activity against E. coli, S. aureus, and C. albicans (MIC values comparable to gentamicin and tioconazole). It also shows antioxidant activity via DPPH radical scavenging (72% inhibition at 100 µg/mL) .

- Target Compound (Alcohol): No direct data, but the hydroxyl group may enhance hydrogen-bonding interactions with microbial targets, similar to phenolic antioxidants.

Pharmacological Potential:

- Ritodrine (Propanone Derivative): A tocolytic agent acting as a β₂-adrenergic agonist. The ketone and ether groups are critical for receptor affinity .

- 3-Amino-2-benzylpropan-1-ol: Lacks reported activity but shares structural motifs with neuromodulators (e.g., amino alcohols in β-blockers) .

Biological Activity

1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol, also known as a derivative of phenylpropanolamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that may influence its interaction with various biological targets, including neurotransmitter systems and potential antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a propanol backbone with two phenyl groups and an amino group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

- Antidepressant Effects : Compounds related to phenylpropanolamine have been studied for their norepinephrine reuptake inhibition, which is relevant for treating depression and anxiety disorders.

- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, making them candidates for further investigation in combating resistant strains of bacteria.

Structure-Activity Relationships (SAR)

The biological activity of this compound is likely influenced by its structural components. The presence of the phenyl groups enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Table 1: Structure-Activity Relationships

| Structural Feature | Activity Type | Impact on Activity |

|---|---|---|

| Phenyl Groups | Neurotransmitter Modulation | Increased binding affinity |

| Amino Group | Antimicrobial Activity | Enhanced interaction with microbial membranes |

| Propanol Backbone | Solubility | Improved bioavailability |

Case Studies and Research Findings

- Antidepressant Activity : A study exploring the norepinephrine reuptake inhibition of similar compounds found that small modifications at the C3 position could significantly enhance selectivity for norepinephrine transporters (NET) over serotonin transporters (SERT) . This suggests that this compound may exhibit similar properties.

- Antimicrobial Efficacy : Research on related alkaloids has demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL . This indicates potential for this compound in developing new antimicrobial agents.

Q & A

Basic Research Question

- FT-IR : Identifies functional groups (e.g., -OH stretch ~3300 cm⁻¹, C-N stretch ~1250 cm⁻¹) .

- LCMS/HRMS : Confirms molecular ion ([M+H]⁺) and fragments; HRMS resolves isotopic patterns for elemental composition .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, hydroxyl proton at δ 1.5–2.5 ppm) and quaternary carbons .

- HPLC : Quantifies purity using reverse-phase C18 columns (e.g., 95–99% purity threshold) .

How should researchers address discrepancies in reported spectroscopic data for this compound across different studies?

Advanced Research Question

Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Standardized Conditions : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and internal standards (TMS) for NMR .

- Cross-Validation : Compare data with computational predictions (DFT for NMR chemical shifts) .

- Reproducibility Checks : Replicate synthesis and analysis under documented conditions .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question

- Receptor Binding Assays : Screen for interactions with GPCRs or kinases using fluorescence polarization or SPR .

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Monitor activity of target enzymes (e.g., COX-2) via spectrophotometric or fluorometric methods .

How can DFT calculations aid in predicting the reactivity and stability of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can:

- Predict transition states for key reactions (e.g., hydrogenation barriers) .

- Calculate thermodynamic stability (ΔG of formation) and pKa of the hydroxyl group .

- Simulate UV-Vis spectra to correlate with experimental λmax values .

What strategies mitigate toxicity risks during handling of this compound?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 H315/H319 hazards) .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .

- First Aid : Immediate rinsing with water for 15 minutes upon exposure; medical consultation for ingestion .

How does the electronic nature of substituents on the phenyl rings influence the compound’s reactivity?

Advanced Research Question

Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl rings:

- Increase electrophilicity of the carbonyl intermediate, accelerating reduction .

- Alter hydrogen-bonding capacity of the hydroxyl group, affecting solubility and crystallization .

- Modulate bioactivity by enhancing binding to target proteins (e.g., via halogen bonding) .

What solvent systems are optimal for recrystallizing this compound?

Basic Research Question

- Polar Solvents : Ethanol/water (7:3 v/v) for high solubility at elevated temperatures and gradual cooling .

- Nonpolar Solvents : Hexane/ethyl acetate (4:1) for removing hydrophobic impurities.

- Crystal Quality : Slow evaporation at 4°C yields single crystals suitable for XRD .

How can researchers validate the synthetic pathway scalability from milligram to gram-scale production?

Advanced Research Question

- Process Optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., hydrogenation) .

- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.